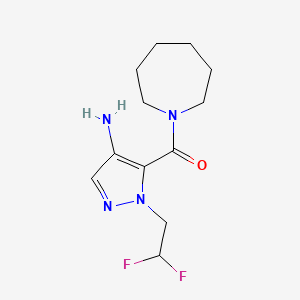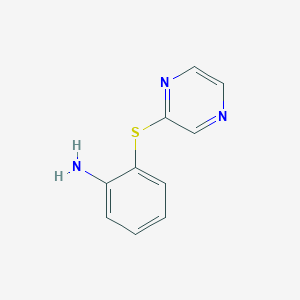![molecular formula C19H14ClF2N3O2 B3005535 3-(2-Chlorophenyl)-5-[1-(3,4-difluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole CAS No. 1795410-76-2](/img/structure/B3005535.png)
3-(2-Chlorophenyl)-5-[1-(3,4-difluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chlorophenyl)-5-[1-(3,4-difluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a 1,2,4-oxadiazole ring, a pyrrolidine moiety, and substituted phenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-[1-(3,4-difluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the 1,2,4-Oxadiazole Ring: This step often involves the cyclization of a suitable hydrazide with a nitrile or carboxylic acid derivative under acidic or basic conditions.
Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where a halogenated precursor reacts with a pyrrolidine derivative.
Substitution on the Phenyl Ring: The chlorophenyl and difluorobenzoyl groups are typically introduced through electrophilic aromatic substitution reactions, using appropriate halogenated precursors and coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions, as well as advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-(2-Chlorophenyl)-5-[1-(3,4-difluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions (acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, 3-(2-Chlorophenyl)-5-[1-(3,4-difluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential bioactivity. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, although detailed studies are required to confirm its efficacy and safety.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical reactivity allows for the creation of materials with tailored characteristics.
作用机制
The mechanism of action of 3-(2-Chlorophenyl)-5-[1-(3,4-difluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole involves its interaction with molecular targets in biological systems. This may include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The specific pathways and targets depend on the context of its use, such as in drug development or biochemical studies.
相似化合物的比较
Similar Compounds
3-(2-Chlorophenyl)-1,2,4-oxadiazole: Lacks the pyrrolidine and difluorobenzoyl groups, resulting in different chemical and biological properties.
5-(1-Pyrrolidinyl)-1,2,4-oxadiazole: Similar structure but without the chlorophenyl and difluorobenzoyl groups.
3,4-Difluorobenzoyl derivatives: Compounds with similar difluorobenzoyl groups but different core structures.
Uniqueness
The uniqueness of 3-(2-Chlorophenyl)-5-[1-(3,4-difluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole lies in its combination of structural features, which confer specific chemical reactivity and potential bioactivity. This makes it a versatile compound for various applications in scientific research and industry.
属性
IUPAC Name |
[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4-difluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF2N3O2/c20-13-5-2-1-4-12(13)17-23-18(27-24-17)16-6-3-9-25(16)19(26)11-7-8-14(21)15(22)10-11/h1-2,4-5,7-8,10,16H,3,6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJBRODRSISASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=C(C=C2)F)F)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
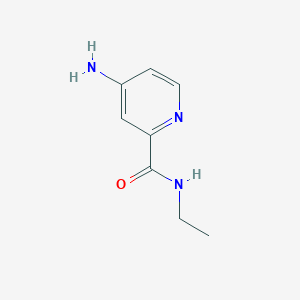
![2-Methyl-2-[(3-methylphenyl)methyl]oxirane](/img/structure/B3005455.png)

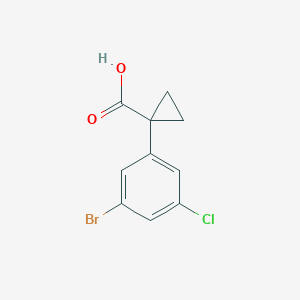
![5-((3,4-Dichlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3005461.png)
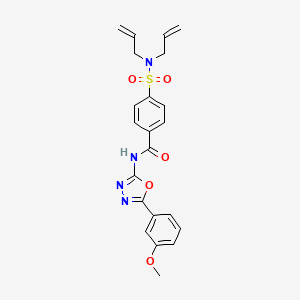

![N-[(2E)-1-methyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B3005466.png)
![3-methyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B3005468.png)
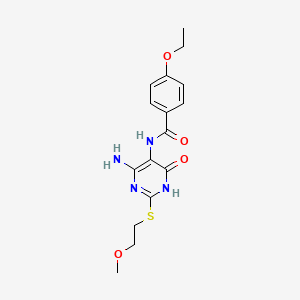
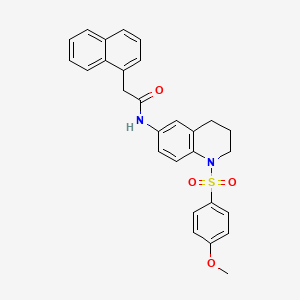
![(4-isopropoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3005472.png)
